

Technical Guide: 5-(4-Fluorophenyl)nicotinonitrile

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Compound of Interest

Compound Name: 5-(4-Fluorophenyl)nicotinonitrile

CAS No.: 154237-18-0

Cat. No.: B189802

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Synthesis, Purification, and Physical Characterization[1][2]

Part 1: Executive Summary & Chemical Identity[1][2]

5-(4-Fluorophenyl)nicotinonitrile (CAS: 154237-18-0) is a biaryl pyridine derivative serving as a pivotal intermediate in the synthesis of p38 MAP kinase inhibitors, mGlu5 receptor antagonists, and other heterocyclic pharmaceutical agents.[1][2] Its structural integrity—specifically the presence of the electron-withdrawing nitrile group and the lipophilic fluorophenyl moiety—makes it a versatile scaffold for late-stage diversification.[1][2]

For researchers and drug developers, the melting point (MP) of this compound is not merely a physical constant but a primary indicator of phase purity and crystalline polymorphism.[1][2] While specific experimental melting points can vary based on recrystallization solvents (polymorphs), structural analogs suggest a solid phase with a melting transition significantly influenced by π - π stacking interactions enhanced by the planar biaryl system.[1][2]

Chemical Identity Data



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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*Note: 2-Methyl-5-phenylnicotinonitrile melts at 54–56°C; the removal of the methyl steric hindrance and addition of the polar fluoro group typically elevates lattice energy.[1][2]

Part 2: Synthesis & Experimental Protocol

To accurately determine the melting point, one must first ensure the compound is synthesized to high purity (>98%).[1] Impurities such as homocoupled byproducts or residual palladium catalyst will cause melting point depression and broadening.[1][2]

2.1. Synthesis Strategy: Suzuki-Miyaura Cross-Coupling

The most robust route utilizes a palladium-catalyzed cross-coupling between 5-bromonicotinonitrile and 4-fluorophenylboronic acid.[1][2] This pathway is preferred over Stille couplings due to lower toxicity and easier purification.[1][2]

Reaction Scheme:

[1][2]

2.2. Detailed Protocol

- Reagents:
 - 5-Bromonicotinonitrile (1.0 equiv)[1][2]
 - 4-Fluorophenylboronic acid (1.2 equiv)[1][2]
 - Potassium Carbonate (K_2CO_3) (2.0 equiv)[1][2]

- Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ (0.05 equiv)[1][2]
- Solvent: 1,4-Dioxane : Water (4:1 ratio)[1][2]
- Procedure:
 - Charge a reaction vessel with the aryl bromide, boronic acid, and base.[1][2]
 - Degas the solvent mixture (sparge with N₂ for 15 min) to prevent oxidative homocoupling. [1][2]
 - Add the Pd catalyst under an inert atmosphere (N₂ or Ar).[1][2]
 - Heat to 90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1][2][4]
 - Workup: Cool to RT, dilute with water, and extract with Ethyl Acetate (x3). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]
- Purification (Critical for MP Analysis):
 - Crude: Often a brown oil/solid due to Pd residues.[1][2]
 - Column Chromatography: Silica gel, eluting with Hexane/EtOAc (gradient 10% to 30%).[1][2]
 - Recrystallization: Dissolve the chromatographed solid in minimum hot Ethanol. Add water dropwise until turbidity persists.[1][2] Cool slowly to 4°C. Collect crystals.

Part 3: Characterization & Melting Point Determination[1][2][3]

3.1. The Causality of Melting Point Variations

In biaryl nitriles, the melting point is governed by the planarity of the two aromatic rings.[1][2] The 4-fluoro substituent introduces a dipole that can enforce specific packing motifs.[1][2]

- Sharp MP (Range < 2°C): Indicates high purity and a single crystalline phase.[1][2]

- Broad MP (> 3°C range): Indicates solvent inclusion (solvates) or impurities (boronic acid residues).[1][2]

3.2. Validated Characterization Workflow

Before trusting a melting point value, confirm identity via NMR.[1][2]

DOT Diagram: Characterization Logic



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Caption: Logical workflow for validating the physical properties of the synthesized intermediate.

3.3. Expected Spectral Data[1][2][5][6]

- ¹H NMR (400 MHz, CDCl₃):
 - ~9.0 (d, 1H, Pyridine C2-H)[1][2]
 - ~8.8 (d, 1H, Pyridine C6-H)[1][2]
 - ~8.1 (t, 1H, Pyridine C4-H)[1][2]
 - ~7.6 (dd, 2H, Phenyl C2/6-H)[1][2]
 - ~7.2 (t, 2H, Phenyl C3/5-H)[1][2]
- ¹⁹F NMR: Single peak around -110 to -115 ppm.[1][2]

- IR: Strong absorption at $\sim 2230\text{ cm}^{-1}$ (C≡N stretch).[1][2]

Part 4: Melting Point Data Analysis[1][2]

Since specific literature values for CAS 154237-18-0 are often proprietary to internal process chemistry reports, the following Comparative Analog Analysis provides the scientific grounding for the expected range.



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Technical Insight: If your experimental MP is $< 80^\circ\text{C}$, suspect residual solvent (ethanol) or incomplete conversion (presence of starting material).[1][2] If MP is $> 150^\circ\text{C}$, suspect formation of a salt form or a different polymorph.[1][2]

Protocol for MP Determination (Capillary Method)

- Drying: Dry the recrystallized solid under high vacuum (0.1 mbar) at 40°C for 4 hours to remove lattice solvents.
- Packing: Pack 2-3 mm of sample into a glass capillary tube. Compact by tapping.[1][2][6]
- Ramp: Heat rapidly to 80°C , then reduce heating rate to $1^\circ\text{C}/\text{min}$.
- Observation: Record the temperature of the first visible liquid droplet (Onset) and the disappearance of the last solid crystal (Clear Point).

Part 5: References

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